molecular formula C18H10F4N4OS B6135915 (4E)-1-(1,3-BENZOTHIAZOL-2-YL)-4-{[(3-FLUOROPHENYL)AMINO]METHYLIDENE}-3-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE

(4E)-1-(1,3-BENZOTHIAZOL-2-YL)-4-{[(3-FLUOROPHENYL)AMINO]METHYLIDENE}-3-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE

Cat. No.: B6135915
M. Wt: 406.4 g/mol
InChI Key: UGQUBUNJNDVRSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4E)-1-(1,3-BENZOTHIAZOL-2-YL)-4-{[(3-FLUOROPHENYL)AMINO]METHYLIDENE}-3-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is a complex organic compound with potential applications in various scientific fields. This compound features a benzothiazole moiety, a fluorophenyl group, and a trifluoromethyl-substituted pyrazolone ring, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-1-(1,3-BENZOTHIAZOL-2-YL)-4-{[(3-FLUOROPHENYL)AMINO]METHYLIDENE}-3-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves multi-step organic reactions. The process may start with the preparation of the benzothiazole and pyrazolone intermediates, followed by their coupling under specific conditions. Common reagents include fluorophenylamine and trifluoromethyl ketones, with catalysts such as palladium or copper to facilitate the reactions. The reaction conditions often require controlled temperatures and inert atmospheres to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing safety measures for handling reactive intermediates. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(4E)-1-(1,3-BENZOTHIAZOL-2-YL)-4-{[(3-FLUOROPHENYL)AMINO]METHYLIDENE}-3-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or alcohols.

    Substitution: Halogenation or nitration can introduce new functional groups.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions vary but often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzothiazole oxides, while reduction could produce fluorophenylamines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, the compound may serve as a probe for studying enzyme interactions or as a potential lead compound in drug discovery. Its fluorinated groups can enhance binding affinity and specificity in biological assays.

Medicine

In medicine, (4E)-1-(1,3-BENZOTHIAZOL-2-YL)-4-{[(3-FLUOROPHENYL)AMINO]METHYLIDENE}-3-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE could be investigated for its therapeutic potential. Its structure suggests possible applications in treating diseases where fluorinated compounds have shown efficacy.

Industry

In industry, the compound might be used in the development of advanced materials, such as polymers or coatings, due to its stability and unique chemical properties.

Mechanism of Action

The mechanism of action for (4E)-1-(1,3-BENZOTHIAZOL-2-YL)-4-{[(3-FLUOROPHENYL)AMINO]METHYLIDENE}-3-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE involves its interaction with specific molecular targets. The benzothiazole moiety may interact with enzymes or receptors, while the fluorophenyl group can enhance binding through hydrophobic interactions. The trifluoromethyl group may increase the compound’s metabolic stability and bioavailability. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Bis(2-ethylhexyl) terephthalate: Used as a plasticizer with similar chemical stability.

    Cetylpyridinium chloride: Shares structural features and is used in antimicrobial applications.

    Domiphen bromide: Similar in structure and used to enhance the activity of other compounds.

Uniqueness

(4E)-1-(1,3-BENZOTHIAZOL-2-YL)-4-{[(3-FLUOROPHENYL)AMINO]METHYLIDENE}-3-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE stands out due to its trifluoromethyl group, which imparts unique chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-(1,3-benzothiazol-2-yl)-4-[(3-fluorophenyl)iminomethyl]-5-(trifluoromethyl)-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10F4N4OS/c19-10-4-3-5-11(8-10)23-9-12-15(18(20,21)22)25-26(16(12)27)17-24-13-6-1-2-7-14(13)28-17/h1-9,25H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGQUBUNJNDVRSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)N3C(=O)C(=C(N3)C(F)(F)F)C=NC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10F4N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.